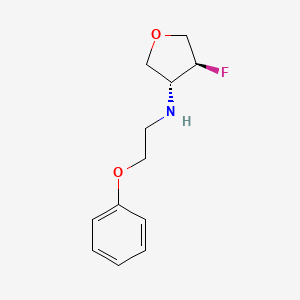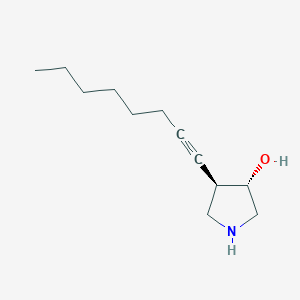
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with an oct-1-yn-1-yl group at the 4-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Oct-1-yn-1-yl Group: The oct-1-yn-1-yl group can be introduced via a coupling reaction, such as a Sonogashira coupling, using an alkyne and a halide precursor.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through a selective oxidation reaction, such as using a Sharpless asymmetric dihydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.
Major Products
Oxidation: Formation of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-one.
Reduction: Formation of (3S,4R)-4-(oct-1-en-1-yl)pyrrolidin-3-ol or (3S,4R)-4-(octyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of complex molecules.
Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound in the development of new drugs.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3S,4R)-4-(oct-1-en-1-yl)pyrrolidin-3-ol: Similar structure but with an alkene group instead of an alkyne group.
Uniqueness
Structural Features: The combination of a chiral pyrrolidine ring with an oct-1-yn-1-yl group and a hydroxyl group makes (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol unique.
Reactivity: The presence of both an alkyne and a hydroxyl group provides diverse reactivity, allowing for various chemical transformations.
Eigenschaften
IUPAC Name |
(3S,4R)-4-oct-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-11-9-13-10-12(11)14/h11-14H,2-6,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRMBTWYKFSSA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
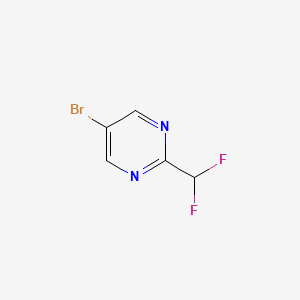
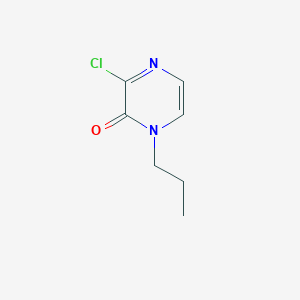
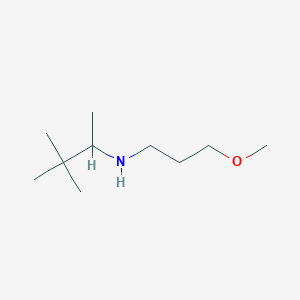
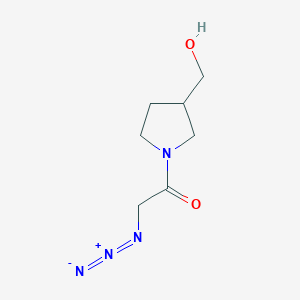

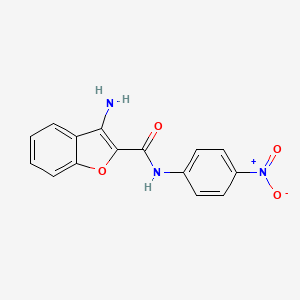
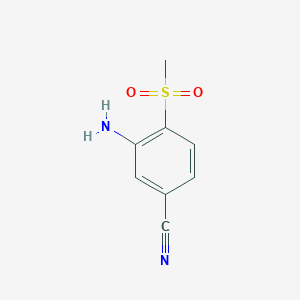
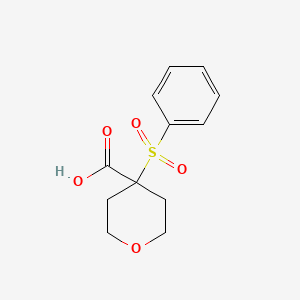
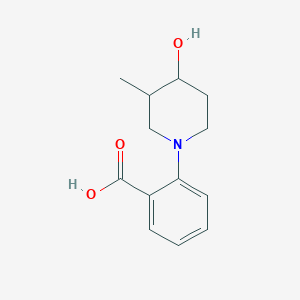
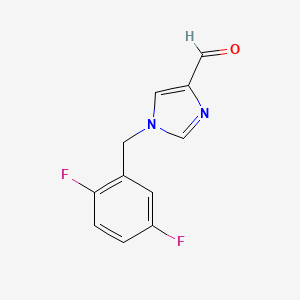
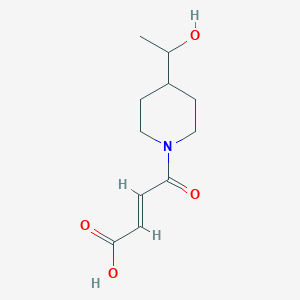
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
